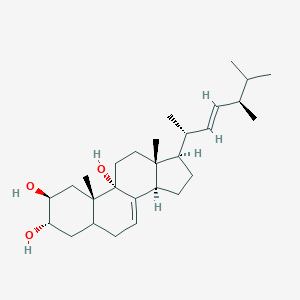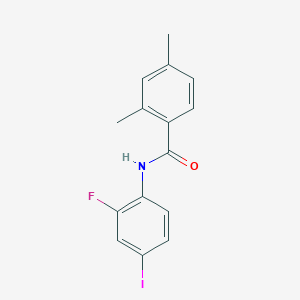
Ergosta-7,22-diene-2,3,9-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergosta-7,22-diene-2,3,9-triol (EDT) is a natural compound derived from mushrooms, especially those from the genus Pleurotus. EDT has gained significant attention in recent years due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, among others.
作用機序
The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood. However, it has been suggested that Ergosta-7,22-diene-2,3,9-triol exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ergosta-7,22-diene-2,3,9-triol has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ergosta-7,22-diene-2,3,9-triol has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Ergosta-7,22-diene-2,3,9-triol also inhibits the expression of certain genes involved in the inflammatory response. In addition, Ergosta-7,22-diene-2,3,9-triol has been shown to induce apoptosis in cancer cells and reduce cell proliferation.
実験室実験の利点と制限
Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ergosterol. Ergosta-7,22-diene-2,3,9-triol is also relatively stable and can be stored for long periods. However, Ergosta-7,22-diene-2,3,9-triol has some limitations for lab experiments. Its low yield from ergosterol makes it expensive to produce in large quantities. In addition, Ergosta-7,22-diene-2,3,9-triol has low water solubility, which can limit its bioavailability.
将来の方向性
Ergosta-7,22-diene-2,3,9-triol research has several future directions. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, Ergosta-7,22-diene-2,3,9-triol could be investigated for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods and formulations could increase the bioavailability and reduce the cost of Ergosta-7,22-diene-2,3,9-triol.
Conclusion:
Ergosta-7,22-diene-2,3,9-triol is a promising compound for scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-diabetic effects have been demonstrated in various studies. The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments, but also has some limitations. The future directions of Ergosta-7,22-diene-2,3,9-triol research include investigating its potential as a treatment for inflammatory diseases, cancer, and neurodegenerative diseases, as well as developing more efficient synthesis methods and formulations.
合成法
Ergosta-7,22-diene-2,3,9-triol can be synthesized from ergosterol, a sterol found in fungi. The synthesis involves several steps, including epoxidation, hydrolysis, and reduction. The yield of Ergosta-7,22-diene-2,3,9-triol from ergosterol is around 10-15%, which makes it a relatively low-yield process.
科学的研究の応用
Ergosta-7,22-diene-2,3,9-triol has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been demonstrated in various in vitro and in vivo studies. Ergosta-7,22-diene-2,3,9-triol has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, Ergosta-7,22-diene-2,3,9-triol has been investigated for its neuroprotective, anti-oxidant, and anti-microbial properties.
特性
CAS番号 |
138329-21-2 |
|---|---|
製品名 |
Ergosta-7,22-diene-2,3,9-triol |
分子式 |
C11H10N2O2 |
分子量 |
430.7 g/mol |
IUPAC名 |
(2S,3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3,9-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)21-11-12-22-23-10-9-20-15-24(29)25(30)16-27(20,6)28(23,31)14-13-26(21,22)5/h7-8,10,17-22,24-25,29-31H,9,11-16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,24-,25-,26+,27-,28+/m0/s1 |
InChIキー |
RVWGLBNUTMYAOL-DUYJRRCNSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CCC4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
同義語 |
ERGDTL ergosta-7,22-diene-2,3,9-triol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)